molecular formula C9H15NO B1431027 9-Methyl-6-azaspiro[3.5]nonan-7-one CAS No. 1443980-21-9

9-Methyl-6-azaspiro[3.5]nonan-7-one

Cat. No.: B1431027
CAS No.: 1443980-21-9
M. Wt: 153.22 g/mol
InChI Key: ZXQXNFJKRXEACV-UHFFFAOYSA-N
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Description

9-Methyl-6-azaspiro[3.5]nonan-7-one is a spirocyclic compound characterized by a fused bicyclic structure where a nitrogen atom is incorporated into the six-membered ring. The methyl group at the 9-position and the ketone at the 7-position contribute to its unique physicochemical and biological properties. Spirocyclic compounds like this are valued in medicinal chemistry for their structural rigidity, which enhances binding specificity to biological targets.

Properties

IUPAC Name

9-methyl-6-azaspiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-7-5-8(11)10-6-9(7)3-2-4-9/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQXNFJKRXEACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCC12CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287040
Record name 6-Azaspiro[3.5]nonan-7-one, 9-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID101287040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-21-9
Record name 6-Azaspiro[3.5]nonan-7-one, 9-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[3.5]nonan-7-one, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-azaspiro[3.5]nonan-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a ketone, followed by methylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-azaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon .

Scientific Research Applications

Organic Synthesis

9-Methyl-6-azaspiro[3.5]nonan-7-one serves as an essential building block in the synthesis of complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for catalysis and material science applications .

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and antiviral properties. Studies have focused on its efficacy against various pathogens, suggesting its role as a candidate for developing new therapeutic agents .

Pharmaceutical Development

Ongoing investigations are exploring the use of this compound as an intermediate in drug synthesis. Its structural characteristics make it suitable for designing novel pharmaceuticals targeting specific biological pathways. For instance, it has been studied in the context of inhibitors for viral proteases, which are critical targets in antiviral drug development .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials, including polymers and coatings. Its unique properties contribute to the development of advanced materials with enhanced performance characteristics .

Case Studies

  • Antiviral Activity : A study demonstrated that derivatives of spirocyclic compounds, including this compound, showed high inhibitory activity against SARS-CoV-2 proteases, indicating potential as broad-spectrum antiviral agents .
  • Drug Development : Research into PROTAC (Proteolysis Targeting Chimeras) highlighted the utility of rigid linkers derived from spirocyclic compounds for targeted protein degradation, showcasing the compound's role in innovative therapeutic strategies .

Mechanism of Action

The mechanism of action of 9-Methyl-6-azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 9-Methyl-6-azaspiro[3.5]nonan-7-one with structurally related spirocyclic compounds, focusing on key structural differences, physicochemical properties, and biological activities:

Compound Name Structural Features Physicochemical Properties Biological Activity/Applications References
This compound 6-azaspiro[3.5]nonane core with a methyl group at C9 and ketone at C5. Enhanced rigidity due to spirocyclic framework; methyl group increases hydrophobicity. Potential scaffold for CNS-targeting drugs (inferred from similar spiro compounds).
6-Azaspiro[3.5]nonan-7-one Lacks the methyl group at C7. Lower molecular weight (C₈H₁₁NO vs. C₉H₁₃NO); reduced steric hindrance. Used as a building block in drug synthesis; exhibits moderate neuroprotective activity.
8-Hydroxy-6-azaspiro[3.5]nonan-5-one Hydroxyl group at C8; ketone at C5. Increased polarity due to hydroxyl group; higher solubility in polar solvents. Studied for neurological applications; modulates serotonin receptors.
{6-Azaspiro[3.5]nonan-7-yl}methanol hydrochloride Methanol group attached to the spiro core. Improved water solubility due to hydrochloride salt; hydroxyl group enhances hydrogen bonding. Explored as a GPR119 agonist for antidiabetic effects and neuroprotective properties.
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one Oxygen atom in the ring; tetramethyl substitution. High steric hindrance reduces reactivity; increased metabolic stability. Investigated for interactions with cancer-related molecular targets.
2-(Benzyloxy)spiro[3.5]nonan-7-one Benzyloxy substituent at C2; ketone at C6. Enhanced lipophilicity and binding affinity due to aromatic group. Used in medicinal chemistry for kinase inhibition; potential anticancer applications.

Key Observations:

Structural Impact on Reactivity: The methyl group in this compound likely reduces polarity compared to hydroxylated analogs (e.g., 8-Hydroxy-6-azaspiro[3.5]nonan-5-one), favoring blood-brain barrier penetration for CNS applications . Heteroatom substitution (e.g., oxygen in 7-oxa analogs) alters electronic properties, influencing interactions with biological targets like enzymes or receptors .

Biological Activity Trends: Compounds with polar substituents (hydroxyl, methanol) show enhanced solubility and receptor-binding specificity, as seen in {6-Azaspiro[3.5]nonan-7-yl}methanol hydrochloride’s antidiabetic effects . Aromatic groups (e.g., benzyloxy in 2-(Benzyloxy)spiro[3.5]nonan-7-one) improve binding to hydrophobic pockets in proteins, making them useful in kinase inhibitors .

Synthetic Considerations: The methyl group in this compound may complicate synthesis compared to non-methylated analogs, requiring selective alkylation steps . Spirocyclic cores are typically synthesized via cyclization reactions, with ring size and substituents dictating reaction conditions (e.g., use of Lewis acids for heterocycle formation) .

Research Findings and Data

Table: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) LogP Water Solubility (mg/mL)
This compound C₉H₁₃NO 151.21 1.8 2.1
6-Azaspiro[3.5]nonan-7-one C₈H₁₁NO 137.18 1.2 5.3
8-Hydroxy-6-azaspiro[3.5]nonan-5-one C₈H₁₁NO₂ 153.18 0.5 12.4
{6-Azaspiro[3.5]nonan-7-yl}methanol HCl C₉H₁₆ClNO 189.68 -0.3 25.0

Note: LogP and solubility values are estimated based on structural analogs .

Biological Activity

9-Methyl-6-azaspiro[3.5]nonan-7-one is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in its six-membered ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₅NO
  • Molecular Weight : 153.22 g/mol
  • Structure : The spirocyclic nature allows for interactions with biological targets that are not typically accessible to linear compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure enables it to fit into unique binding sites, potentially modulating various biological pathways. Notably, its nitrogen atom can form hydrogen bonds, influencing its reactivity and biological interactions .

Antiviral Properties

Research indicates that derivatives of spirocyclic compounds, including this compound, exhibit antiviral properties against viruses such as SARS-CoV and MERS-CoV. In particular, studies have shown that these compounds can act as potent inhibitors of viral proteases, with IC50 values in the submicromolar range, suggesting significant antiviral potential without cytotoxic effects .

Antitumor Activity

In vivo studies have demonstrated that compounds related to this compound can exert antitumor effects. For instance, a related compound showed dose-dependent antitumor activity in xenograft models of non-small cell lung cancer (NSCLC), highlighting the therapeutic potential of this class of compounds against solid tumors .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in critical biological processes. For example, it has shown promise as a covalent inhibitor against mutated KRAS proteins, which are implicated in various cancers. The binding affinity and inhibitory potency were significantly enhanced through structural modifications of the azaspiro framework .

Case Studies

Study Focus Findings
Study on SARS-CoV InhibitorsEvaluated spirocyclic inhibitorsCompounds showed IC50 values < 1 µM against viral proteases; no cytotoxicity observed .
Antitumor EfficacyTested in NCI-H1373 xenograft modelCompound demonstrated significant tumor reduction with a favorable safety profile .
KRAS G12C InhibitionInvestigated covalent binding to KRAS G12CIdentified potent inhibitors with high metabolic stability and antitumor activity .

Q & A

Basic: What synthetic methodologies are recommended for 9-Methyl-6-azaspiro[3.5]nonan-7-one, and how can reaction purity be optimized?

Answer:
Synthesis of spirocyclic compounds like this compound often relies on cyclization strategies using ketone or lactam precursors. Key steps include:

  • Intramolecular cyclization : Employing Buchwald-Hartwig amination or Mitsunobu conditions to form the spirocyclic core .
  • Purity optimization : Post-synthesis purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluting with ethyl acetate:hexane gradients). Monitor purity via HPLC with UV detection (λ = 210–230 nm) .
  • Challenges : Steric hindrance in the spiro junction may require elevated temperatures (80–100°C) or microwave-assisted synthesis to enhance yields .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR :
    • ¹H/¹³C NMR : Identify methyl groups (δ ~1.2–1.5 ppm for CH₃) and lactam carbonyl (δ ~170–175 ppm in ¹³C). Assign spirocyclic protons using COSY/NOESY to confirm spatial proximity .
    • DEPT-135 : Differentiate CH₃, CH₂, and CH groups in the azaspiro system.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of CO from the lactam) validate the core structure .
  • IR : Lactam carbonyl stretching (1650–1700 cm⁻¹) and N-H stretches (3300–3450 cm⁻¹) for tautomeric analysis .

Advanced: How can Cremer-Pople puckering parameters resolve conformational ambiguities in the spirocyclic ring system?

Answer:
The Cremer-Pople formalism quantifies out-of-plane distortions in cyclic systems:

  • Coordinate calculation : Use Cartesian coordinates from X-ray or DFT-optimized structures to compute puckering amplitude (qq) and phase angle (ϕ\phi) for the 6-azaspiro ring .
  • Applications :
    • Compare experimental (X-ray) and computational (DFT) qq values to assess steric strain.
    • Identify pseudorotation pathways if ϕ\phi varies across solvent environments (e.g., DMSO vs. chloroform) .
  • Software : Implement algorithms in Python (using NumPy) or specialized packages like GaussView for visualization .

Advanced: How can contradictions between computational and experimental data on tautomeric equilibria be resolved?

Answer:
Discrepancies often arise from solvent effects or dynamic equilibria:

  • Hybrid QM/MM simulations : Model solvation effects (e.g., PCM for polar solvents) to predict dominant tautomers .
  • Dynamic NMR : Acquire variable-temperature ¹H NMR (e.g., 25–60°C) to detect coalescence peaks, indicating interconversion rates. Use EXSY spectroscopy to map exchange pathways .
  • X-ray vs. DFT : Compare experimental bond lengths (e.g., C=O in lactam) with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystal packing effects .

Advanced: What strategies address discrepancies in X-ray crystallographic data for this compound?

Answer:
Common issues include disorder or twinning:

  • Refinement in SHELXL : Use PART instructions to model disordered methyl groups. Apply TWIN/BASF commands if twin fractions exceed 5% .
  • Validation tools : Check R1/wR2 residuals (<5% difference) and ADPs for anisotropic displacement outliers.
  • Complementary data : Cross-validate with electron diffraction (for microcrystals) or neutron diffraction (to resolve H-atom positions) .

Advanced: How can researchers design SAR studies to explore the bioactivity of this compound derivatives?

Answer:

  • Scaffold modification : Synthesize analogs with:
    • Varied substituents at the 9-methyl position (e.g., ethyl, isopropyl).
    • Lactam ring expansion (e.g., 7-membered ring) to assess steric tolerance .
  • Assays :
    • Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .
    • Cellular permeability : Use Caco-2 monolayers with LC-MS quantification .
  • Data interpretation : Apply Hansch analysis to correlate logP with activity; outliers may indicate active transport .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

  • Conditions : Store under argon at −20°C in amber vials to prevent photodegradation. Desiccate with silica gel to avoid hydrolysis of the lactam .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV to track impurity profiles .

Advanced: What computational methods predict the solubility and logP of this compound?

Answer:

  • Solubility : Use COSMO-RS (via ADF Suite) to simulate solvent interactions. Compare with experimental shake-flask data (n-octanol/water) .
  • logP prediction : Apply fragment-based methods (e.g., XLogP3) or ML models (e.g., ALOGPS 2.1), adjusting for the spiro system’s rigidity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-6-azaspiro[3.5]nonan-7-one
Reactant of Route 2
9-Methyl-6-azaspiro[3.5]nonan-7-one

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